6,6-Bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol

Carbohydrate Chemistry Intramolecular Cyclization Stereoselective Synthesis

Acquire D-Galactose dibenzyl dithioacetal, a robust acyclic protected sugar ideal for synthesizing D-galactose-based thio-sugars and complex targets like 1,4-dideoxy-1,4-imino-D-galactitol. Its unique dithioacetal group ensures stability across varied reaction conditions, enabling regioselective functionalization. Choose this specific stereoisomer to avoid synthetic inefficiencies inherent in D-glucose analogs.

Molecular Formula C20H26O5S2
Molecular Weight 410.6 g/mol
CAS No. 40733-07-1
Cat. No. B3052371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol
CAS40733-07-1
Molecular FormulaC20H26O5S2
Molecular Weight410.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC(C(C(C(C(CO)O)O)O)O)SCC2=CC=CC=C2
InChIInChI=1S/C20H26O5S2/c21-11-16(22)17(23)18(24)19(25)20(26-12-14-7-3-1-4-8-14)27-13-15-9-5-2-6-10-15/h1-10,16-25H,11-13H2
InChIKeyXYJQPBTZELOVDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,6-Bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol (CAS 40733-07-1): A D-Galactose-Derived Dithioacetal for Protected Aldehyde and Synthetic Intermediate Applications


6,6-Bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol, also designated as D-galactose dibenzyl dithioacetal or D-galactose dibenzyl mercaptal, is a protected sugar derivative in which the aldehyde function of D-galactose is masked as a dithioacetal with two benzylthio groups . This compound belongs to the broader class of aldose dithioacetals, which are widely employed in carbohydrate chemistry as stable, crystalline intermediates. Its core structural feature is an acyclic hexitol backbone bearing five free hydroxyl groups and a terminal, sulfur-protected anomeric center, which imparts distinct reactivity and stability profiles relative to other protected sugars [1].

Why 6,6-Bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol Cannot Be Casually Substituted by Other Aldose Dithioacetals or Acetals


The specific stereochemistry of the D-galacto configuration combined with the dibenzyl dithioacetal protecting group confers a unique solubility and reactivity profile that distinguishes it from even closely related analogs. Generic substitution with, for example, a D-glucose-derived dithioacetal or a simple diethyl dithioacetal leads to divergent outcomes in key synthetic transformations, particularly in methylation reactions and intramolecular cyclizations [1]. Furthermore, the choice of a sulfur-based protecting group over an oxygen-based acetal is non-trivial, as it dictates the compound's stability under acidic and basic conditions, directly impacting its utility as a robust intermediate in multi-step syntheses [2].

Quantitative Differentiation Evidence for 6,6-Bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol Versus Closest Analogs


Stereochemical Differentiation in Intramolecular Cyclization: D-Galacto vs. D-Gluco Dithioacetals

In intramolecular cyclization reactions, the stereochemical configuration of the sugar backbone dictates the product outcome. Studies on D-glucose dibenzyl dithioacetal derivatives show that 4-O-tosyl-D-glucose dibenzyl dithioacetal yields benzyl 1,4-dithio-D-galactofuranoside derivatives, a transformation that exploits the gluco-configuration to form a galacto-product [1]. In contrast, the D-galactose dibenzyl dithioacetal (the target compound) possesses the galacto-configuration natively, precluding this specific rearrangement and instead serving as a direct entry point for synthesizing galactose-based thio-sugars and septanose rings [2].

Carbohydrate Chemistry Intramolecular Cyclization Stereoselective Synthesis

Solubility-Limited Reactivity: D-Galactose vs. D-Glucose Diethyl Mercaptal in Methylation

Methylation studies on sugar diethyl mercaptals reveal a stark difference in solubility that directly impacts synthetic utility. D-Galactose diethyl mercaptal is insoluble in methyl iodide, preventing direct methylation in this solvent, whereas D-glucose diethyl mercaptal is soluble and can be methylated under the same conditions [1]. This solubility difference, attributed to the stereochemistry of the galacto-configuration, is expected to extend to the dibenzyl analogs, making the target compound less amenable to direct methylation with methyl iodide compared to its glucose counterpart, but potentially advantageous for selective protection strategies in polar aprotic solvents like tetrahydrofuran.

Carbohydrate Methylation Solubility Reactivity

Enhanced Stability of Dithioacetals Versus Acetals Under Acidic and Basic Conditions

Dithioacetals, including 6,6-bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol, are well-established to be stable under both acidic and basic conditions, a property that is not shared by their oxygen-based acetal counterparts, which are acid-labile [1]. This enhanced stability allows the target compound to survive reaction sequences that would cleave a standard O-acetal protecting group, enabling more complex synthetic planning.

Protecting Group Chemistry Stability Organic Synthesis

Crystalline Adduct Formation for Purification: D-Galactose Dibenzyl Mercaptal Forms a Stable HgCl2 Complex

D-Galactose dibenzyl mercaptal (6,6-bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol) has been shown to form a relatively stable, well-crystallized addition compound with mercury(II) chloride (HgCl2) [1]. This property provides a distinct purification advantage, as the crystalline adduct can be isolated and then decomposed to regenerate the pure mercaptal. Analogous adducts can also be prepared from other aldose mercaptals, but the high crystallinity of the galactose derivative is specifically noted.

Purification Crystallization Coordination Chemistry

Optimal Research and Industrial Application Scenarios for 6,6-Bis(benzylsulfanyl)hexane-1,2,3,4,5-pentol


Synthesis of D-Galactose-Derived Thio-Sugars and Septanose Ring Systems

This compound is the ideal starting material for the synthesis of D-galactose-based thio-sugars, such as 6-deoxy-6-mercapto-D-galactose derivatives and thioseptanose ring systems. The acyclic, protected nature of the molecule allows for selective functionalization of the hydroxyl groups before unveiling the aldehyde for cyclization [1]. Its use avoids the stereochemical inversion steps required when starting from D-glucose analogs [2].

Multi-Step Synthesis of Complex Natural Products and Enzyme Inhibitors

The robust dithioacetal protecting group enables the compound to serve as a stable intermediate in multi-step synthetic sequences toward complex targets like 1,4-dideoxy-1,4-imino-D-galactitol, an inhibitor of E. coli K12 UDP-Gal mutase and mycobacterial galactan biosynthesis [3]. Its stability under acidic and basic conditions is critical for navigating the diverse reaction conditions encountered in such syntheses [4].

Purification and Scale-Up via Crystalline Mercury(II) Chloride Adduct Formation

For large-scale preparations where high purity is paramount, the compound's ability to form a stable, well-crystallized adduct with HgCl2 offers a convenient purification method. This can be particularly valuable for generating high-quality material for demanding applications such as NMR spectroscopy, X-ray crystallography, or as a precursor for sensitive catalytic reactions [5].

Selective Protection and Regioselective Derivatization Studies in Carbohydrate Chemistry

The differential reactivity of the hydroxyl groups in this acyclic derivative, influenced by the dithioacetal group's inductive effect, can be exploited for regioselective modifications. The compound's lower solubility in non-polar solvents like methyl iodide compared to its glucose analog [6] can also be used strategically in reaction design, allowing for selective protection or deprotection strategies in solvent mixtures.

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